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Compound of Interest
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Cat. No.: B610745 Get Quote

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

SCH900776, later known as MK-8776, is a potent and highly selective inhibitor of Checkpoint

Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1][2] Its

development marked a significant advancement in the strategy of targeting cancer cells by

abrogating their ability to repair DNA damage induced by chemotherapy or radiation. This guide

provides a comprehensive technical overview of the discovery, preclinical development, and

early clinical evaluation of SCH900776, tailored for an audience of researchers, scientists, and

drug development professionals.

Discovery: A High-Content Screening Approach
The discovery of SCH900776 stemmed from a mechanism-based, high-content cellular screen

designed to identify compounds that could phenocopy the effects of CHK1 ablation.[2] Unlike

traditional biochemical screens that focus solely on enzyme inhibition, this functional approach

aimed to identify molecules that could induce a desired cellular phenotype—in this case, the

accumulation of DNA double-strand breaks, a surrogate marker for replication fork collapse.[2]

The screening assay utilized the phosphorylation of histone H2AX (γ-H2AX) as a biomarker for

DNA damage.[2] By exposing cells to a DNA replication inhibitor to activate the CHK1-

dependent checkpoint and then treating them with a library of small molecules, researchers

could identify compounds that led to a significant increase in γ-H2AX staining, indicative of

checkpoint abrogation and subsequent DNA damage.[2] This innovative strategy led to the
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identification of the pyrazolo[1,5-a]pyrimidine scaffold, which was then optimized through

medicinal chemistry efforts to yield SCH900776.[1][3]

Mechanism of Action: Selective Inhibition of CHK1
SCH900776 is an ATP-competitive inhibitor of CHK1.[4] It potently and selectively targets

CHK1 over other kinases, including the closely related CHK2 and various cyclin-dependent

kinases (CDKs).[5][6] The inhibition of CHK1 by SCH900776 prevents the phosphorylation of

its downstream targets, most notably the CDC25 family of phosphatases.[7][8] This leads to the

premature activation of CDK1 and CDK2, forcing cells with damaged DNA to enter mitosis, a

process known as mitotic catastrophe, which ultimately results in apoptosis.[1][9]
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Preclinical Development
The preclinical development of SCH900776 focused on evaluating its efficacy both as a single

agent and in combination with various DNA-damaging chemotherapeutic agents.

In Vitro Activity
As a single agent, SCH900776 demonstrated potent cytotoxicity in a subset of cancer cell

lines, particularly those with underlying DNA repair deficiencies.[1][8] However, its most

significant preclinical activity was observed when used in combination with DNA-damaging

agents. SCH900776 was shown to dramatically sensitize cancer cells to the effects of

antimetabolites like gemcitabine and hydroxyurea, as well as topoisomerase inhibitors.[1][10]

This sensitization was often synergistic, leading to a significant increase in apoptosis compared

to either agent alone.[1][10]

Table 1: In Vitro Potency and Selectivity of SCH900776

Target IC50 (nM) Reference

CHK1 3 [6]

CHK2 1500 [6][11]

CDK2 160 [5][11]

In Vivo Efficacy
In vivo studies using xenograft models of various cancers confirmed the potent

chemosensitizing effects of SCH900776.[2][12] When administered in combination with agents

like gemcitabine, SCH900776 led to significant tumor growth inhibition and, in some cases,

tumor regression.[2] The timing of administration was found to be a critical factor, with delayed

administration of SCH900776 following chemotherapy often yielding the most robust anti-tumor

response.[13]

Table 2: Summary of Key Preclinical Combination Studies
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Combination Agent Cancer Type Key Findings Reference

Gemcitabine Pancreatic, Ovarian
Synergistic tumor

growth inhibition
[2]

Hydroxyurea Various solid tumors

Significant

sensitization and

induction of DNA

damage

[1]

Cytarabine Leukemia

Enhanced cytotoxicity

and abrogation of S-

phase arrest

[1][14]
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Based on the promising preclinical data, SCH900776 (MK-8776) advanced into a first-in-

human Phase I clinical trial.[15] The study was designed to evaluate the safety, tolerability,

pharmacokinetics, and pharmacodynamics of MK-8776 as a monotherapy and in combination

with gemcitabine in patients with advanced solid tumors.[15]

The trial employed a dose-escalation design.[15] As a monotherapy, MK-8776 was generally

well-tolerated, with the most common adverse events being fatigue, nausea, and constipation.

[15] In the combination arm, the recommended Phase II dose was established.[15]

Encouragingly, early signs of clinical activity were observed, with some patients experiencing

partial responses or stable disease.[15]

Table 3: Overview of the Phase I Clinical Trial of MK-8776

Parameter Details Reference

Trial Design
Phase I, open-label, dose-

escalation
[15]

Patient Population
Patients with advanced solid

tumors
[15]

Treatment Arms
Monotherapy and combination

with gemcitabine
[15]

Primary Objectives
Safety, tolerability, and

recommended Phase II dose
[15]

Key Monotherapy AEs Fatigue, nausea, constipation [15]

Key Combination AEs

Myelosuppression

(neutropenia,

thrombocytopenia)

[15]

Efficacy
Partial responses and stable

disease observed
[15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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